molecular formula C28H24FN3O2S B2472618 N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 895646-81-8

N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2472618
CAS RN: 895646-81-8
M. Wt: 485.58
InChI Key: MAGZHTMUUQSNQY-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C28H24FN3O2S and its molecular weight is 485.58. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

One application involves the synthesis of selective ligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with fluorine atoms in their structure for labeling with fluorine-18, has been reported. Such compounds allow for in vivo imaging of neuroinflammatory processes, indicating their potential application in diagnosing and studying neurological conditions (Dollé et al., 2008).

Synthesis of Nitrogen Heterocycles

Research on the synthesis of nitrogen heterocycles through the reaction of specific bromo derivatives with thioacetamide, thiourea, and amines has been conducted. This method produces various derivatives, including thiazoles and imidazopyridines, showcasing the compound's utility in developing novel heterocyclic compounds with potential pharmaceutical applications (Skripskaya et al., 2013).

Anticonvulsant Agent Development

Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. This research underscores the therapeutic potential of related compounds in developing treatments for epilepsy or seizure disorders (Severina et al., 2020).

Exploration of Heterocyclic Synthesis

The study of activated nitriles for synthesizing polyfunctionally substituted heterocyclic compounds, including pyrimidines and chromenos, indicates the broader chemical synthesis applications of related compounds. These findings can contribute to the discovery and development of new drugs with varied therapeutic effects (Elian et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3O2S/c1-16-4-9-24-20(11-16)14-23-27(34-24)31-26(19-5-7-21(29)8-6-19)32-28(23)35-15-25(33)30-22-12-17(2)10-18(3)13-22/h4-13H,14-15H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGZHTMUUQSNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide

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